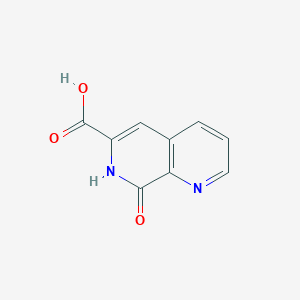

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound with significant importance in various scientific fields. It is characterized by a fused ring system consisting of two pyridine rings, making it a naphthalene analog with one nitrogen atom in each ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid typically involves the reaction between Meldrum’s acid and 3-aminopyridine derivatives. This process includes condensation followed by cyclization to form the desired naphthyridine structure . The reaction conditions often require specific temperatures and catalysts to ensure the proper formation of the compound.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry. Key applications include:

1. Antimicrobial Activity

Research has highlighted the antimicrobial properties of naphthyridine derivatives, including 8-hydroxy-1,7-naphthyridine-6-carboxylic acid. These compounds have shown effectiveness against various bacterial strains, including those resistant to common antibiotics. For instance, derivatives have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibitory effects .

2. Antiviral Properties

Studies have indicated that naphthyridine derivatives can inhibit viral replication. For example, 8-hydroxy-1,6-naphthyridine derivatives have been explored for their antiviral activity against human cytomegalovirus (HCMV). These compounds act as inhibitors of the pUL89-C endonuclease, crucial for viral replication .

3. Anticancer Potential

The compound has shown promise in anticancer research. Various analogs have been synthesized and tested for their cytotoxic effects on cancer cell lines. Results indicate that certain derivatives possess significant anticancer activity, with IC50 values in the low micromolar range .

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and infectious diseases. Its derivatives are being investigated for their potential as new therapeutic agents, particularly in the treatment of leishmaniasis and other neglected diseases .

Material Science Applications

The unique structure of this compound allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for biomedical devices and drug delivery systems .

Case Studies

Several significant studies have contributed to understanding the applications of this compound:

Case Study 1: Antileishmanial Activity

A series of studies focused on the antileishmanial properties of naphthyridine derivatives demonstrated effective in vitro activity against Leishmania species. The compounds showed promising results with EC50 values indicating moderate toxicity levels in non-infected cells .

Case Study 2: Antiviral Mechanism Investigation

Research involving the synthesis and characterization of metal-binding analogs revealed that these compounds inhibit HCMV replication through specific interactions with viral proteins. The findings underscore the importance of metal cation sequestration in enhancing antiviral efficacy .

Case Study 3: Anticancer Research

A review highlighted various naphthyridine analogs evaluated for anticancer activity across different cancer cell lines. The study concluded that structural modifications could enhance cytotoxicity while reducing off-target effects .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism by which 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit human cytomegalovirus pUL89 endonuclease, a metal-dependent enzyme crucial for viral replication . The compound’s ability to chelate metal ions and interfere with enzyme activity underlies its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Naphthyridine: Similar in structure but differs in the position of the hydroxyl and carboxylic acid groups.

1,5-Naphthyridine: Another isomer with distinct chemical properties and reactivity.

8-Hydroxyquinoline: Shares the hydroxyl group but has a different ring structure and chemical behavior.

Uniqueness

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Activité Biologique

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a compound belonging to the naphthyridine class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H7N2O3

- Molecular Weight : Approximately 175.16 g/mol

- Structure : The compound features a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antiviral Activity : The compound has been shown to inhibit human cytomegalovirus (CMV) endonuclease pUL89, a critical enzyme for viral replication. This inhibition disrupts the viral life cycle, demonstrating potential as an antiviral agent.

- Antiparasitic Activity : In studies targeting visceral leishmaniasis, derivatives of this compound exhibited selective toxicity against Leishmania species. The mechanism involves the sequestration of divalent metal cations, which are essential for the survival of the parasite .

- Kinase Inhibition : The compound targets PIP4K2A kinase, inhibiting its activity and affecting phosphoinositide signaling pathways. This action can lead to apoptosis in cancer cells and modulation of gene expression related to cell cycle regulation.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its structure allows for interactions that disrupt microbial cell functions:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial effect | |

| Candida albicans | Antifungal activity |

Anticancer Activity

Research indicates that this compound has potential anticancer effects through:

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways that regulate cell proliferation and survival.

Case Studies

- Antileishmanial Activity :

- Inhibition of Viral Replication :

Research Findings

Recent studies have focused on optimizing the structure of naphthyridine derivatives to enhance their biological activities. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the hydroxyl group significantly impact antiparasitic activity. For example, removal or methylation led to a loss of activity, emphasizing the importance of this functional group .

- Pharmacokinetics : Understanding the pharmacokinetic profiles is crucial for determining the therapeutic viability of these compounds. Early-stage compounds showed rapid clearance from blood but had reasonable aqueous solubility .

Propriétés

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)4-6(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSERAHBXMGDOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC(=C2)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.